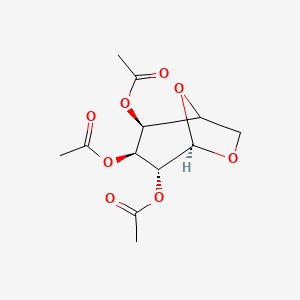
Hydroxymethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethylbenzoate, also known as 4-hydroxymethylbenzoate, is a chemical compound with the molecular formula C8H7O3 . It has an average mass of 151.140 Da and a monoisotopic mass of 151.040070 Da .
Synthesis Analysis
Hydroxymethylbenzoate can be synthesized by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . In one experiment, methyl benzoate was prepared by reacting benzoic acid with methanol using sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular structure of Hydroxymethylbenzoate consists of a benzene ring substituted with a hydroxymethyl group and a carboxylate group .
Physical And Chemical Properties Analysis
Hydroxymethylbenzoate has a molecular formula of C8H7O3, an average mass of 151.140 Da, and a monoisotopic mass of 151.040070 Da .
Aplicaciones Científicas De Investigación
Cosmetic and Food Preservative : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is extensively used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its molecular structure has been analyzed using X-ray crystallography, and computational calculations indicate its potential pharmaceutical activity (Sharfalddin et al., 2020).
Analysis of Metabolites : The study of 4-hydroxybenzoates and their metabolites after exposure to UV radiation reveals the potential adverse effects of these compounds, including endocrine disruption and oxidative DNA damage. Mass spectrometry methods were used to screen these metabolites and to evaluate the metabolic process triggered by UV radiation (Lee et al., 2017).
Chemical Synthesis : Hydroxybenzoates have been synthesized using iridium-catalyzed borylation and oxidation, allowing for the incorporation of halogens in the final hydroxybenzoates. This method provides a facile preparation of disubstituted hydroxybenzoates with substitution patterns not easily accessible by traditional routes (Shahzadi et al., 2018).
Environmental Impact and Fate : Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove them from wastewater, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products (Haman et al., 2015).
Photodegradation Studies : Research on the photodegradation of parabens using ultraviolet C lamps in the presence and absence of hydrogen peroxide demonstrated effective degradation and identified major transformation products, providing insights into environmental remediation strategies (Gmurek et al., 2015).
Biocidal Polymer-Nanocomposites : The synthesis of biocidal polymer-montmorillonite nanocomposites using p-hydroxymethylbenzoate showed significant antimicrobial activities. These nanocomposites exhibited strong inhibition against various micro-organisms, indicating potential applications in antimicrobial materials (Salahuddin et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
hydroxymethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMIDGSPFGJFCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)


![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)


